2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Importance
The synthesis and biological relevance of compounds related to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide have been extensively studied due to their broad spectrum of biological activities. These activities include potential therapeutic applications in medicinal chemistry, emphasizing the importance of specific molecular frameworks such as benzothiazoles and thio)urea derivatives. The synthetic methodologies and the exploration of these compounds' pharmacological activities, such as their role in treating various diseases and as potential fungicides and herbicides, highlight their significance in drug discovery and development.
- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : This review covers the chemical aspects of urea and benzothiazole (BT) derivatives, showcasing their importance in medicinal chemistry. It highlights the synthetic methodologies and the pharmacological activities of these compounds, demonstrating their potential as therapeutic agents. The study emphasizes the role of UBTs and TBTs in treating conditions like rheumatoid arthritis and lupus, and their use as commercial fungicides and herbicides, indicating a diverse range of applications in healthcare and agriculture (Rosales-Hernández et al., 2022).
Analytical Methods and Antioxidant Activity
The compound's relevance extends to its potential antioxidant capacity, as explored through various analytical methods. These methods are crucial in determining the antioxidant activity of chemical compounds, providing insights into their potential benefits in various fields, including food engineering, medicine, and pharmacy.
- ABTS/PP Decolorization Assay of Antioxidant Capacity : This review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. It discusses the specificity and relevance of oxidation products, highlighting the assay's application despite certain limitations. The study contributes to understanding how specific reactions, such as coupling, might influence the comparison between antioxidants, underscoring the compound's potential in antioxidant research (Ilyasov et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the Traf2- and Nck-interacting kinase (TNIK) . TNIK is a key regulator in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound acts as a TNIK inhibitor . By inhibiting TNIK, it disrupts the Wnt signaling pathway, leading to the suppression of cell proliferation and induction of cell differentiation .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Wnt signaling pathway . This pathway is essential for various biological processes, including cell growth, differentiation, and migration . Inhibition of TNIK disrupts this pathway, leading to altered cell behavior .
Result of Action
The inhibition of TNIK and the subsequent disruption of the Wnt signaling pathway can lead to the suppression of cell proliferation and the promotion of cell differentiation . This can potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-3-27-12-8-9-14-15(10-12)28-19(20-14)21-17(23)11(2)22-18(24)13-6-4-5-7-16(13)29(22,25)26/h4-11H,3H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBGYLBFUSLWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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